molecular formula C7H11NO B6748939 N-methylcyclopentene-1-carboxamide

N-methylcyclopentene-1-carboxamide

Cat. No.: B6748939
M. Wt: 125.17 g/mol
InChI Key: MJHCBNPVMDFHJQ-UHFFFAOYSA-N
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Description

N-methylcyclopentene-1-carboxamide: is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopentene to N-methylcyclopentene-1-carboxamide:

Industrial Production Methods:

  • The industrial production of this compound typically involves the continuous flow synthesis method, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • N-methylcyclopentene-1-carboxamide can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
    • Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

      Major Products: Oxidation typically yields N-methylcyclopentene-1-carboxylic acid or N-methylcyclopentanone.

  • Reduction:

    • The compound can be reduced to form amines or alcohols.
    • Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

      Major Products: Reduction yields N-methylcyclopentylamine or N-methylcyclopentanol.

  • Substitution:

    • This compound can undergo nucleophilic substitution reactions.
    • Reagents and Conditions: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

      Major Products: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • N-methylcyclopentene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
  • It serves as a building block in the preparation of heterocyclic compounds.

Biology and Medicine:

  • The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
  • It is used in the development of new drug candidates targeting specific enzymes or receptors.

Industry:

  • This compound is utilized in the production of specialty chemicals and materials.
  • It is employed in the synthesis of polymers and resins with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of N-methylcyclopentene-1-carboxamide involves its interaction with specific enzymes or receptors in biological systems.
  • The carboxamide group can form hydrogen bonds with target proteins, modulating their activity.
  • The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-methylcyclopentane-1-carboxamide:

    • Similar structure but lacks the double bond in the cyclopentene ring.
    • Exhibits different reactivity and biological properties.
  • Cyclopentene-1-carboxamide:

    • Lacks the methyl group, resulting in different steric and electronic properties.
    • Used in similar applications but with varying efficacy.
  • N-methylcyclohexene-1-carboxamide:

    • Contains a six-membered ring instead of a five-membered ring.
    • Different ring size affects its chemical reactivity and biological activity.

Uniqueness:

  • N-methylcyclopentene-1-carboxamide is unique due to the presence of both a methyl group and a double bond in the cyclopentene ring, which influences its chemical behavior and potential applications.

Properties

IUPAC Name

N-methylcyclopentene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-7(9)6-4-2-3-5-6/h4H,2-3,5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHCBNPVMDFHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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